1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione
Overview
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C17H20BNO4. This compound is notable for its unique structure, which includes a pyrrolidine-2,5-dione core linked to a benzyl group that is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of the dioxaborolane group makes it particularly interesting for various chemical applications, especially in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first prepared by reacting 4-bromobenzyl alcohol with pinacolborane in the presence of a palladium catalyst to form the pinacol boronate ester.
Coupling with Pyrrolidine-2,5-dione: The benzyl intermediate is then coupled with pyrrolidine-2,5-dione using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide to form the corresponding boronic acid.
Reduction Reactions: Reduction of the pyrrolidine-2,5-dione moiety can be achieved using hydride donors such as sodium borohydride.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Peroxide: For oxidation reactions.
Sodium Borohydride: For reduction reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation.
Reduced Pyrrolidine Derivatives: Formed via reduction.
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: Employed in the study of boron-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with molecular targets through the boron atom in the dioxaborolane group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound’s ability to participate in cross-coupling reactions also allows it to be incorporated into larger molecular frameworks, influencing their biological activity .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Shares the dioxaborolane group but differs in the aldehyde functionality.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pyrrolidine-2,5-dione moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring in place of the benzyl group.
Uniqueness: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione is unique due to its combination of the dioxaborolane group with the pyrrolidine-2,5-dione core, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-8H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNAHQTQMHHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125810 | |
Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449132-28-8 | |
Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449132-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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